molecular formula C8H16O6 B14785130 Ethyl beta-fructofuranoside

Ethyl beta-fructofuranoside

Cat. No.: B14785130
M. Wt: 208.21 g/mol
InChI Key: KQQFKZUGBOQKLW-ZKBGSAEASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl beta-fructofuranoside can be synthesized by heating sucrose or fructose with ethanol under acidic conditions . The reaction typically involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the glycosidic bond between the fructose and ethanol molecules.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar approach but on a larger scale. The process involves the controlled heating of sucrose or fructose with ethanol in the presence of an acid catalyst. The reaction mixture is then purified through various techniques such as crystallization or chromatography to obtain the desired product with high purity .

Comparison with Similar Compounds

Ethyl beta-fructofuranoside can be compared with other similar compounds such as mthis compound and propyl beta-fructofuranoside. These compounds share similar structural features but differ in the alkyl group attached to the fructose molecule .

Uniqueness:

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

(2R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5?,6?,7?,8-/m1/s1

InChI Key

KQQFKZUGBOQKLW-ZKBGSAEASA-N

Isomeric SMILES

CCO[C@]1(C(C(C(O1)CO)O)O)CO

Canonical SMILES

CCOC1(C(C(C(O1)CO)O)O)CO

Origin of Product

United States

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